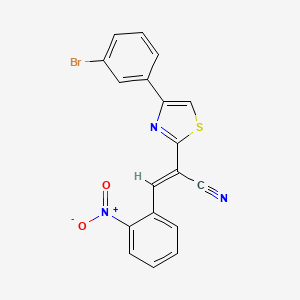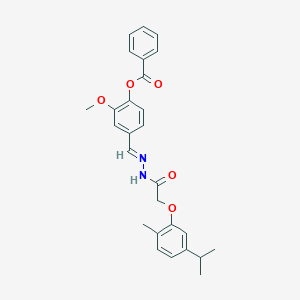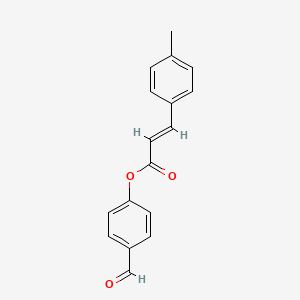![molecular formula C24H17FO3 B11987206 (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one](/img/structure/B11987206.png)
(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)-5-fluorophenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and fluorophenyl groups in the molecule suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenylboronic acid and a suitable palladium catalyst.
Formation of Propenone Moiety: The final step involves the condensation of the benzofuran derivative with a benzyl-protected fluorophenyl ketone under basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the propenone moiety, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-BENZOFURAN-2-YL-1-(2-HYDROXY-5-FLUORO-PHENYL)-PROPENONE
- 3-BENZOFURAN-2-YL-1-(2-METHOXY-5-FLUORO-PHENYL)-PROPENONE
- 3-BENZOFURAN-2-YL-1-(2-CHLORO-5-FLUORO-PHENYL)-PROPENONE
Uniqueness
The unique combination of benzofuran and fluorophenyl groups in 3-BENZOFURAN-2-YL-1-(2-BENZYLOXY-5-FLUORO-PHENYL)-PROPENONE may confer distinct pharmacological properties, such as enhanced potency or selectivity, compared to similar compounds.
Eigenschaften
Molekularformel |
C24H17FO3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(E)-3-(1-benzofuran-2-yl)-1-(5-fluoro-2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H17FO3/c25-19-10-13-24(27-16-17-6-2-1-3-7-17)21(15-19)22(26)12-11-20-14-18-8-4-5-9-23(18)28-20/h1-15H,16H2/b12-11+ |
InChI-Schlüssel |
RIBXHVKABDPEPP-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetyl]amino}benzoic acid](/img/structure/B11987147.png)

![4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11987173.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987178.png)

![3-(biphenyl-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987182.png)

